molecular formula C6H8LiN3O2 B2365889 Lithium;4-(1H-1,2,4-triazol-5-yl)butanoate CAS No. 2309446-45-3

Lithium;4-(1H-1,2,4-triazol-5-yl)butanoate

Cat. No.: B2365889
CAS No.: 2309446-45-3
M. Wt: 161.09
InChI Key: BVOGHHHBYKBPHR-UHFFFAOYSA-M
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds containing nitrogen atoms. They are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The structures of these 1,2,4-triazole derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps. The exact reactions would depend on the specific compounds being synthesized .

Scientific Research Applications

Cycloaddition Chemistry

Lithium alkynamides, derived from triazoles, engage in cycloadditions forming unique products. For instance, 5-lithio-1-phenyl-1,2,3-triazoles undergo fragmentation and nitrogen loss, creating N-phenylalkynamide salts that can further react through cycloaddition processes (Ghose & Gilchrist, 1991).

Coordination Polymers and Fluorescence

Triazole-derived lithium salts, such as 1-(4-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxylic acid ligand (pmtcLi), have been used to assemble lead(II) coordinated polymers with distinct photoluminescent properties. These properties are influenced by counter anions and the molecular orbital transitions involved (Li et al., 2021).

Synthesis of Amino-1H-1,2,4-triazoles

The Negishi coupling approach has been applied to synthesize 1,5-disubstituted 3-amino-1H-1,2,4-triazoles, utilizing aryl or vinyl bromides and various substituted triazoles in the presence of specialized bases and catalysts. This method demonstrates tolerance for a range of electronically diverse substrates (Shen et al., 2015).

Ionic Liquids

A 1,2,3-triazolate lithium salt with ionic liquid properties has been synthesized, featuring a triethylene glycol-based structure. Its properties were explored through various spectroscopic and electrochemical methods, highlighting its potential in developing highly functional molecular and macromolecular lithium salts (Flachard et al., 2018).

Anticonvulsant Properties

Studies on azolylchromanones, including 3-(1H-1,2,4-triazol-1-yl)chroman-4-one, revealed their efficacy against lithium-pilocarpine induced status epilepticus. This suggests their potential application in treating such conditions, demonstrating the therapeutic application scope of these compounds (Kebriaeezadeh et al., 2008).

Chemical Reactivity Studies

Research into various lithium-substituted triazoles explores their chemical reactivity, such as generating (3,4-di-tert-butyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazin-4-yl)lithiums and studying their interactions with different reagents. These studies provide insights into the nuanced chemical behavior of these compounds (Ivanov & Minyaev, 2020).

Synthesis and Reactivity of Perfluoroalkyl Derivatives

Explorations into the synthesis of 2-perfluoroalkyl-1,4-dihydropyrazolo[1,5-a][1,3,5]triazines from 1-perfluoroacetyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazin-4-yl lithiums showcase the reactivity of these compounds, especially with perfluorinated substituents, leading to unexpected rearrangements (Ivanov et al., 2019).

Anion Coordination in Lithium Salts

Studies on lithium salts like LiDCTA and LiTDI, relevant for lithium battery electrolyte applications, focus on how anions coordinate with Li+ cations. Crystal structures of various solvates are reported, providing valuable information on the structural properties of these salts (McOwen et al., 2014).

Mechanism of Action

Target of Action

Lithium;4-(1H-1,2,4-triazol-5-yl)butanoate, also known as Li-TBA, is a lithium salt of 4-(1H-1,2,4-triazol-5-yl)butanoic acid. The primary targets of this compound are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are often used in research as models for breast and colon cancer, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . It achieves this through the induction of apoptosis, a process of programmed cell death . This means that the compound triggers the cancer cells to self-destruct, thereby inhibiting their growth and spread .

Biochemical Pathways

Apoptosis is a complex biochemical pathway involving a series of reactions that lead to changes in the cell membrane, shrinkage of the cell, nuclear fragmentation, and finally, cell death .

Result of Action

The primary result of the action of this compound is the inhibition of cancer cell proliferation. In vitro cytotoxic evaluation indicated that the compound exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Safety and Hazards

The safety of these 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

lithium;4-(1H-1,2,4-triazol-5-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.Li/c10-6(11)3-1-2-5-7-4-8-9-5;/h4H,1-3H2,(H,10,11)(H,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOGHHHBYKBPHR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=NNC(=N1)CCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8LiN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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